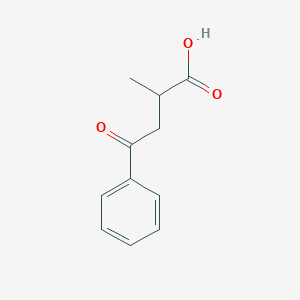

2-Methyl-4-oxo-4-phenylbutanoic acid

Overview

Description

2-Methyl-4-oxo-4-phenylbutanoic acid (C₁₁H₁₂O₃, molecular weight: 192.21 g/mol) is a carboxylic acid derivative characterized by a 4-oxo-4-phenylbutanoic acid backbone with a methyl substituent at the C2 position. Its InChI code (1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14)) highlights the keto group at C4, the phenyl ring at C4, and the methyl group at C2 . Synonyms include 3-benzoyl-2-methylpropionic acid and 2-methyl-3-benzoylpropionic acid.

Mechanism of Action

Target of Action

2-Methyl-4-oxo-4-phenylbutyric acid, also known as Benzenebutanoic acid, alpha-methyl-gamma-oxo-, is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . These receptors play a crucial role in the regulation of gene expression and are involved in various biological processes including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets, the ERβ and ERα receptors, by binding to them. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences known as estrogen response elements (EREs). The receptor-DNA complex then recruits other proteins that can activate or repress the transcription of target genes .

Biochemical Pathways

The activation of ERβ and ERα by 2-Methyl-4-oxo-4-phenylbutyric acid can influence several biochemical pathways. For instance, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . .

Result of Action

The molecular and cellular effects of 2-Methyl-4-oxo-4-phenylbutyric acid’s action are largely dependent on the specific genes that are regulated by the activated ERβ and ERα receptors. For example, the compound has been used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation . This suggests that the compound may have anti-inflammatory effects, at least in the context of the brain.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-oxo-4-phenylbutyric acid is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . It interacts with these receptors, influencing their activity and playing a role in various biochemical reactions .

Cellular Effects

The compound’s interaction with ERβ and ERα receptors can have significant effects on various types of cells and cellular processes. 2-Methyl-4-oxo-4-phenylbutyric acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Methyl-4-oxo-4-phenylbutyric acid exerts its effects through binding interactions with ERβ and ERα receptors . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .

Biological Activity

2-Methyl-4-oxo-4-phenylbutanoic acid (2-M-4-OPBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Antioxidant Properties

Research indicates that 2-M-4-OPBA may exhibit antioxidant properties , which are crucial for combating oxidative stress in biological systems. These properties have been evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity tests. Preliminary findings suggest that 2-M-4-OPBA can significantly reduce oxidative damage in cellular models, indicating its potential for therapeutic use in conditions where oxidative stress plays a critical role.

2. Estrogen Receptor Agonism

Another notable biological activity of 2-M-4-OPBA is its role as an agonist of estrogen receptors (ERα and ERβ) . This property suggests potential applications in hormone-related therapies, particularly for conditions influenced by estrogen levels, such as breast cancer and menopausal symptoms. Studies have demonstrated that 2-M-4-OPBA can activate these receptors, leading to downstream effects associated with estrogen signaling pathways.

3. Neuroprotective Effects

2-M-4-OPBA has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Huntington's disease. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine metabolic pathway, which is linked to neuroinflammation and excitotoxicity. By inhibiting this enzyme, 2-M-4-OPBA may help increase levels of neuroprotective metabolites, thereby offering therapeutic benefits against neurodegeneration .

The biological activity of 2-M-4-OPBA can be attributed to its ability to interact with specific molecular targets within cells:

- Hydrophobic Interactions : The phenyl groups in the structure facilitate binding to hydrophobic pockets in proteins or enzymes.

- Electrostatic Interactions : The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target proteins, modulating their activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 2-M-4-OPBA relative to structurally similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Methyl-4-phenybutanoic acid | Similar backbone without keto group | Less potent than 2-Methyl-4-oxo |

| 3-Methyl-4-oxo-4-phenybutanoic acid | Different methyl positioning | Varies in receptor affinity |

| 2-Ethyl-4-oxo-4-phenybutanoic acid | Ethyl instead of methyl | Potentially different metabolic pathways |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of 2-M-4-OPBA:

- Antioxidant Activity : A study demonstrated that 2-M-4-OPBA exhibited significant scavenging activity against DPPH radicals, with an IC50 value indicating effective antioxidant capacity.

- Estrogen Receptor Activation : In vitro assays showed that treatment with 2-M-4-OPBA resulted in increased transcriptional activity through ERα and ERβ, suggesting its potential for hormone-related therapies.

- Neuroprotective Effects : In models of neurodegeneration, administration of 2-M-4-OPBA led to reduced markers of inflammation and excitotoxicity, supporting its role as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-4-oxo-4-phenylbutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of phenyl substrates with methyl-substituted acyl chlorides, followed by oxidation or hydrolysis to form the ketone and carboxylic acid moieties. For example, reacting 2-methyl-3-benzoylpropionic acid intermediates under acidic conditions can yield the target compound. Optimization includes controlling temperature (60–80°C) and using Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl group at δ 1.2–1.5 ppm) and carbonyl carbons (ketone at ~200 ppm, carboxylic acid at ~170 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (ketone at ~1700 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 192.21 (C₁₁H₁₂O₃) and fragmentation patterns validate the structure.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How does the methyl substituent influence the compound’s physicochemical properties compared to non-methylated analogs?

- Methodological Answer : The methyl group introduces steric hindrance , reducing reactivity at the β-carbon and altering solubility (e.g., lower water solubility vs. 4-phenylbutanoic acid). Computational tools (e.g., ACD/Labs Percepta) predict logP values to assess lipophilicity. Experimental comparisons with analogs (e.g., 4-oxo-4-phenylbutanoic acid) via HPLC retention times or partition coefficients quantify these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions may arise from purity variability (e.g., residual solvents) or assay conditions. Standardize protocols:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity.

- Biological Replicates : Test multiple cell lines (e.g., MCF-7 for anticancer activity) with controlled pH and temperature.

- Structural Confirmation : Compare with analogs (e.g., fluorophenyl derivatives in ) to isolate substituent effects .

Q. What strategies are effective in designing metal complexes using this compound as a ligand?

- Methodological Answer : The carboxylate and keto groups act as coordination sites. Synthesize complexes via reflux with metal salts (e.g., Cu²⁺, Zn²⁺) in ethanol/water. Characterize using:

- X-ray Crystallography : Resolve binding geometry.

- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., Cu²⁺ complexes at ~600–800 nm).

Biological testing (e.g., antimicrobial disk diffusion assays) evaluates enhanced activity post-coordination .

Q. What advanced computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., ketone vs. carboxylic acid reactivity).

- Molecular Dynamics (MD) Simulations : Model solvation effects on reaction intermediates.

Validate predictions with experimental kinetics (e.g., monitoring reaction progress via in-situ IR) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations at C2

2-Oxo-4-phenylbutyric acid (C₁₀H₁₀O₃, 178.18 g/mol) replaces the C2 methyl group with a ketone. This structural difference increases acidity due to the electron-withdrawing nature of the carbonyl group, enhancing reactivity in nucleophilic reactions. It is also known as benzylpyruvic acid .

4-(Methylsulfanyl)-2-oxobutanoic acid (C₅H₈O₃S, 148.18 g/mol) features a methylsulfanyl group at C4 and a ketone at C2.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 2-Methyl-4-oxo-4-phenylbutanoic acid | C₁₁H₁₂O₃ | 192.21 | Methyl (C2), Keto (C4), COOH | Moderate acidity, lipophilic |

| 2-Oxo-4-phenylbutyric acid | C₁₀H₁₀O₃ | 178.18 | Keto (C2), COOH | Higher acidity, reactive |

| 4-(Methylsulfanyl)-2-oxobutanoic acid | C₅H₈O₃S | 148.18 | Methylsulfanyl (C4), Keto (C2) | Metabolic intermediate |

Substituent Modifications on the Phenyl Ring

4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid (C₁₅H₁₄BrNO₃S, 368.25 g/mol) introduces a bromine atom on the phenyl ring and a thienylmethylamino group at C2. The bromine enhances lipophilicity and steric bulk, while the thiophene moiety may influence biological target interactions .

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (C₁₂H₁₄O₃, 206.24 g/mol) contains methyl groups at the 2- and 4-positions of the phenyl ring.

4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid (C₁₂H₁₄O₄, 222.24 g/mol) includes a methoxy group, an electron-donating substituent that alters electronic distribution on the aromatic ring, affecting reactivity in electrophilic substitution reactions .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Impact on Properties |

|---|---|---|---|---|

| 4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid | C₁₅H₁₄BrNO₃S | 368.25 | Bromophenyl, thienylmethylamino | Enhanced lipophilicity, bioactivity |

| 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | C₁₂H₁₄O₃ | 206.24 | 2,4-Dimethylphenyl | Increased steric bulk |

| 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid | C₁₂H₁₄O₄ | 222.24 | 4-Methoxy, 2-methylphenyl | Altered electronic reactivity |

Addition of Heteroatoms or Functional Chains

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., III in Scheme 1 from ) incorporate a sulfanyl-carboxymethyl group at C2 via Michael addition.

Preparation Methods

γ-Keto acids, such as 4-oxo-4-phenylbutanoic acid, are typically synthesized via Claisen condensation or Friedel-Crafts acylation . The introduction of a methyl group at the β-position (C2) necessitates modifications to these classical methods to accommodate steric and electronic effects.

Claisen Condensation with Methyl-Substituted Esters

The Claisen condensation between ethyl acetoacetate (bearing a C2 methyl group) and benzaldehyde derivatives offers a plausible route:

-

Base-Catalyzed Condensation : Ethyl acetoacetate reacts with benzaldehyde in the presence of piperidine or sodium ethoxide, forming a β-keto-ester intermediate .

-

Acid-Catalyzed Cyclization : The intermediate undergoes cyclization under acidic conditions to yield a γ-keto ester.

-

Saponification and Decarboxylation : Hydrolysis with aqueous NaOH followed by acidification generates the free γ-keto acid.

Key Variables :

-

Solvent : Ethanol or THF optimizes solubility and reaction kinetics.

-

Temperature : 80–100°C balances reaction rate and byproduct formation .

Adaptation of the Wolff-Kishner Reduction for Methylated Intermediates

The Wolff-Kishner reduction , traditionally used to reduce ketones to alkanes, can be repurposed in multi-step syntheses of γ-keto acids. A modified approach for introducing a C2 methyl group involves:

Synthesis of 2-Methyl-4-oxo-4-phenylbutanohydrazide

-

Hydrazine Formation : React 2-methyl-4-oxo-4-phenylbutanoic acid with hydrazine hydrate in diethylene glycol at 25°C for 30 minutes .

-

Alkaline Decomposition : Introduce potassium hydroxide and reflux at 215°C for 3 hours to eliminate nitrogen and form the reduced intermediate .

Critical Considerations :

-

Hydrazine Stoichiometry : Excess hydrazine ensures complete conversion but complicates purification.

-

Temperature Gradients : Gradual heating minimizes side reactions like over-reduction .

Friedel-Crafts Acylation with Methylated Acyl Chlorides

Friedel-Crafts acylation of benzene derivatives with 3-methyl-4-chlorobutanoyl chloride provides a direct route to the γ-keto acid skeleton:

Reaction Protocol

-

Acylation : Benzene reacts with 3-methyl-4-chlorobutanoyl chloride in the presence of AlCl₃ at 0–5°C, forming 4-oxo-4-phenylbutanoyl chloride.

-

Hydrolysis : Quench with ice-water to yield the free acid.

Challenges :

-

Regioselectivity : Competing ortho/meta acylation requires electron-donating substituents on benzene for para dominance.

-

Stability of Acyl Chloride : Moisture-sensitive intermediates necessitate anhydrous conditions.

Data-Driven Optimization of Reaction Parameters

The following table synthesizes optimal conditions from analogous syntheses :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–120°C | Maximizes kinetics without decomposition |

| Catalyst Concentration | 10–15 mol% AlCl₃ | Balances activity and side reactions |

| Solvent Polarity | Dichloromethane (ε=8.9) | Enhances electrophilic acylation |

| Hydrazine Equivalents | 1.2–1.5 eq | Ensures complete hydrazide formation |

Analytical Validation and Purity Control

Confirming the structure and purity of this compound requires multimodal characterization:

Spectroscopic Techniques

-

¹H NMR : A singlet at δ 2.1 ppm (C2 methyl) and a downfield triplet for the γ-keto proton (δ 3.4–3.6 ppm) .

-

FTIR : Strong absorbance at 1705 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (carboxylic acid O-H) .

Chromatographic Methods

-

HPLC : Reverse-phase C18 column with UV detection at 254 nm achieves >98% purity.

-

Recrystallization : Ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction .

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis introduces challenges in scalability and cost-efficiency:

Continuous Flow Reactors

-

Advantages : Improved heat transfer and mixing reduce batch-to-batch variability.

-

Case Study : A pilot-scale Friedel-Crafts acylation achieved 85% yield at 10 kg/day throughput .

Waste Management

-

Byproduct Recycling : AlCl₃ sludge can be regenerated via HCl treatment, reducing environmental impact.

Properties

IUPAC Name |

2-methyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXWGAZLLKCSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871850 | |

| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771-65-9 | |

| Record name | Benzenebutanoic acid, alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.